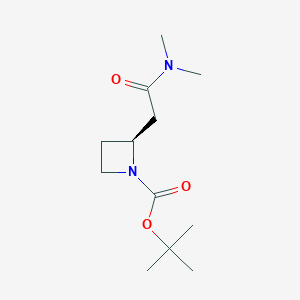
(S)-tert-Butyl 2-(2-(dimethylamino)-2-oxoethyl)azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-tert-Butyl 2-(2-(dimethylamino)-2-oxoethyl)azetidine-1-carboxylate is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 2-(2-(dimethylamino)-2-oxoethyl)azetidine-1-carboxylate typically involves the use of azetidine precursors and tert-butyl protecting groups. . This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges that require specific reaction conditions and catalysts.
Industrial Production Methods
Industrial production of azetidines, including this compound, often involves large-scale cycloaddition reactions and subsequent purification steps. The use of metalated azetidines and practical C(sp3)–H functionalization techniques are also employed to enhance yield and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
(S)-tert-Butyl 2-(2-(dimethylamino)-2-oxoethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydride donors.
Substitution: Nucleophilic substitution reactions are common, especially at the azetidine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or sulfonates under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
(S)-tert-Butyl 2-(2-(dimethylamino)-2-oxoethyl)azetidine-1-carboxylate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of (S)-tert-Butyl 2-(2-(dimethylamino)-2-oxoethyl)azetidine-1-carboxylate involves its interaction with molecular targets through its azetidine ring. The ring strain and embedded nitrogen atom facilitate bond cleavage and functionalization, making it a versatile intermediate in various chemical reactions . The compound’s effects are mediated through pathways involving nucleophilic attack and electrophilic substitution.
Comparación Con Compuestos Similares
Similar Compounds
Azetidine-2-carboxylic acid: A naturally occurring analogue with similar ring strain and reactivity.
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain but less stability.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles.
Uniqueness
(S)-tert-Butyl 2-(2-(dimethylamino)-2-oxoethyl)azetidine-1-carboxylate is unique due to its specific tert-butyl protecting group and dimethylamino substituent, which confer distinct reactivity and stability characteristics. Its ability to undergo diverse chemical reactions and its applications in various fields make it a valuable compound in scientific research.
Propiedades
Fórmula molecular |
C12H22N2O3 |
|---|---|
Peso molecular |
242.31 g/mol |
Nombre IUPAC |
tert-butyl (2S)-2-[2-(dimethylamino)-2-oxoethyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)14-7-6-9(14)8-10(15)13(4)5/h9H,6-8H2,1-5H3/t9-/m0/s1 |
Clave InChI |
LHKPJKQHDZAQMU-VIFPVBQESA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CC[C@H]1CC(=O)N(C)C |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC1CC(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




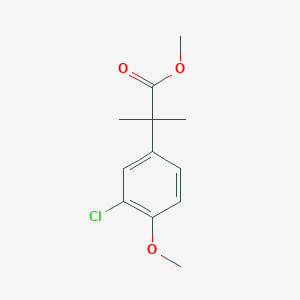
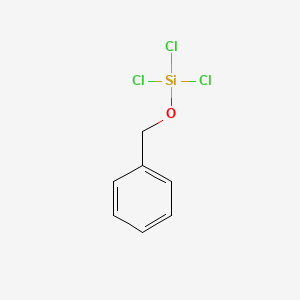
![4-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoic acid](/img/structure/B11871680.png)

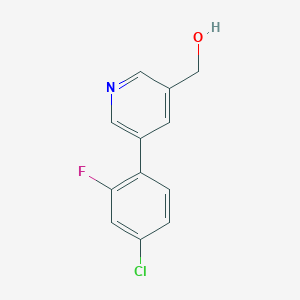
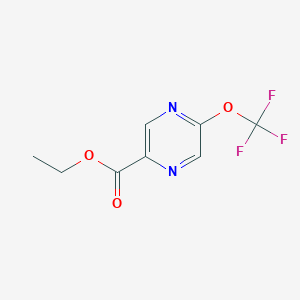



![2,3-Dihydrospiro[indene-1,4'-piperidin]-2-ol hydrochloride](/img/structure/B11871711.png)


